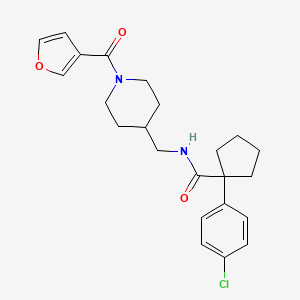

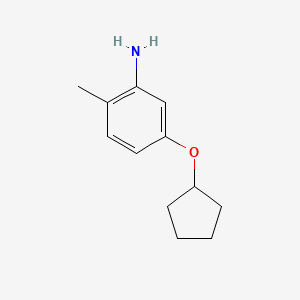

![molecular formula C19H21NO3 B2475225 [(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 400061-25-8](/img/structure/B2475225.png)

[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate, also known as MPA, is a synthetic compound that belongs to the class of research chemicals. MPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. MPA has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.

Scientific Research Applications

MenB Inhibitors in Tuberculosis Treatment

- Study Overview: A study discovered that 2-amino-4-oxo-4-phenylbutanoate inhibitors target the MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These inhibitors form more stable CoA adducts, such as 4-oxo-4-phenylbut-2-enoates, that are highly effective against tuberculosis (Li et al., 2011).

Quantum Computational and Spectroscopic Analysis

- Study Overview: A study examined the influence of different functional groups, including acetyl, hydroxy, and methyl, on 2-phenylbutanoic acid. This research aids in understanding the electronic properties and potential pharmaceutical applications of such compounds (Raajaraman, Sheela, & Muthu, 2019).

Crystal Structure and Spectroscopy

- Study Overview: The study on 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, a related compound, provided insights into its crystal structure and spectroscopic features, offering a foundation for further research in related chemical compounds (Yaman et al., 2019).

Inhibitors of Liver Microsomal Enzymes

- Study Overview: Research on aryl substituted 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates demonstrated their role as moderate inhibitors of rat liver microsomal retinoic acid metabolising enzymes, showing potential in liver disease research (Mason et al., 2003).

CNS Depressant and Cardiovascular Activities

- Study Overview: The study of 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(2-methyl phenyl) carbamoyl-1, 4-dihydropyridines, which share a structural similarity, showed potential CNS depressant and cardiovascular activities (Swamy, Reddy, & Reddy, 1998).

properties

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] 2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-17(15-7-5-4-6-8-15)19(22)23-13-18(21)20-16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSNUFLUWZOVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)

![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)